Cas no 2169735-71-9 (methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate)

Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate is a fluorinated unsaturated ester with notable applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated double bond and a fluorine-substituted aromatic ring, enhancing reactivity in Michael additions and cyclization reactions. The compound’s stereochemistry (Z-configuration) and fluorine substitution contribute to its utility in designing bioactive molecules, particularly in medicinal chemistry for targeting specific enzymatic pathways. The ester group offers versatility for further functionalization, while the fluorine atom improves metabolic stability and binding affinity. This compound is valued for its synthetic flexibility and potential in developing fluorinated analogs of therapeutic agents.
methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate structure
2169735-71-9 structure
Product Name:methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate
CAS No:2169735-71-9
MF:C12H13FO2
MW:208.228827238083
CID:6052063
PubChem ID:165501920
Update Time:2025-06-08

methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate Chemical and Physical Properties

Names and Identifiers

    • methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate
    • EN300-1459895
    • 2169735-71-9
    • Inchi: 1S/C12H13FO2/c1-8-6-10(13)4-5-11(8)9(2)7-12(14)15-3/h4-7H,1-3H3/b9-7-
    • InChI Key: UCGOHAVWWFQYFN-CLFYSBASSA-N
    • SMILES: FC1C=CC(/C(=C\C(=O)OC)/C)=C(C)C=1

Computed Properties

  • Exact Mass: 208.08995782g/mol
  • Monoisotopic Mass: 208.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

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methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate Related Literature

Additional information on methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate

Introduction to Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate (CAS No. 2169735-71-9)

Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate, a compound with the chemical formula C12H11FO2, is a significant molecule in the field of chemical and pharmaceutical research. This compound, identified by its unique CAS No. 2169735-71-9, has garnered attention due to its structural and functional properties that make it a valuable candidate for various applications in medicinal chemistry and drug development.

The molecular structure of Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate features a butenoid moiety combined with a phenyl ring substituted with a fluoro group and a methyl group. This specific arrangement of atoms imparts unique electronic and steric properties to the molecule, which are crucial for its potential biological activity. The presence of the fluoro substituent, in particular, is well-documented to enhance metabolic stability and binding affinity in drug molecules.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The study of Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate aligns with this trend, as researchers explore its potential as a building block for more complex pharmacophores. The compound's dual functionality, combining both an enone group and an aromatic ring, makes it a versatile scaffold for designing novel therapeutic agents.

One of the most compelling aspects of Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate is its potential application in the development of small-molecule drugs targeting neurological disorders. The enone group is known to interact with various biological targets, including enzymes and receptors involved in neurotransmitter pathways. Additionally, the fluoro-substituted phenyl ring can modulate the compound's lipophilicity and solubility, optimizing its absorption and distribution within the body.

Recent studies have demonstrated the efficacy of similar fluorinated aromatic compounds in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have spurred further investigation into Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate, with researchers exploring its ability to cross the blood-brain barrier and exert protective effects on neuronal cells. The compound's structural features are believed to contribute to its potential as a neuroprotective agent by inhibiting oxidative stress and inflammation.

The synthesis of Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize side products, making the compound suitable for further biological evaluation.

In addition to its pharmaceutical applications, Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate has shown promise in material science research. The compound's unique electronic properties make it a candidate for use in organic electronics, where it can contribute to the development of new types of semiconductors and conductive materials. The fluoro-substituent, in particular, enhances the molecule's stability under various environmental conditions, making it an attractive candidate for durable electronic applications.

The growing body of research on Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate underscores its significance as a multifunctional compound with broad applications. As our understanding of its properties continues to evolve, new opportunities for its use in medicine and technology are likely to emerge. The collaborative efforts of chemists, biologists, and material scientists will be essential in harnessing the full potential of this remarkable molecule.

In conclusion, Methyl (2Z)-3-(4-fluoro-2-methylphenyl)but-2-enoate represents a fascinating subject of study in chemical and pharmaceutical research. Its unique structure, combined with its potential biological activity and material science applications, positions it as a key player in ongoing scientific investigations. By continuing to explore its properties and functionalities, researchers can unlock new possibilities for therapeutic interventions and technological advancements.

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